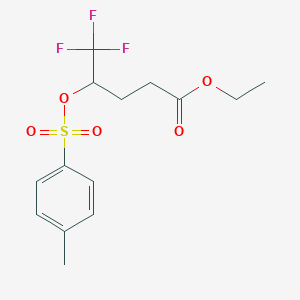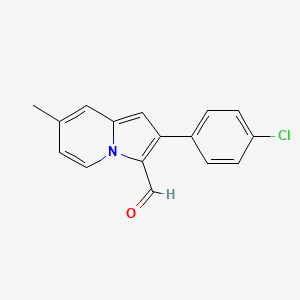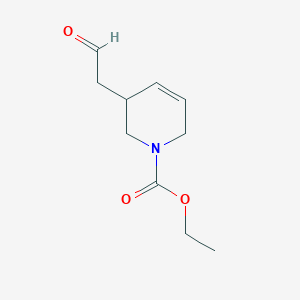![molecular formula C19H18N2O4 B14150883 N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine CAS No. 957039-66-6](/img/structure/B14150883.png)
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is a complex organic compound that features a benzisoxazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine typically involves the formation of the benzisoxazole ring followed by the attachment of the valine moiety. One common method for synthesizing benzisoxazoles is through the photolysis of 2-azidobenzoic acids in the presence of weak bases . This process involves the formation of an electron-deficient singlet nitrene, which undergoes nucleophilic attack and cyclization to form the benzisoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photolysis reactions or alternative synthetic routes that increase yield and reduce costs. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzisoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine involves its interaction with specific molecular targets. The benzisoxazole ring can interact with enzymes or receptors, modulating their activity. The valine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,1-Benzisoxazol-3(1H)-ones: These compounds share the benzisoxazole ring system and have similar chemical properties.
3-Phenyl-2,1-benzisoxazole derivatives: These derivatives have structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is unique due to the presence of the valine moiety, which imparts distinct chemical and biological properties. This combination of the benzisoxazole ring and valine makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
957039-66-6 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)16(19(23)24)20-18(22)13-8-9-15-14(10-13)17(25-21-15)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,20,22)(H,23,24)/t16-/m0/s1 |
Clave InChI |
LOBRMCNFXPJESW-INIZCTEOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)


![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)


![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

